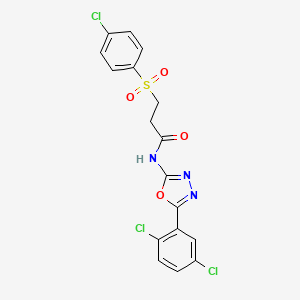

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a propanamide linker.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N3O4S/c18-10-1-4-12(5-2-10)28(25,26)8-7-15(24)21-17-23-22-16(27-17)13-9-11(19)3-6-14(13)20/h1-6,9H,7-8H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQWEJPUCFNPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory and anticancer properties.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazole demonstrated inhibitory effects on cell proliferation in human cancer cell lines (e.g., PC3 prostate cancer cells) with IC50 values in the micromolar range .

- The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

In a recent study involving a series of oxadiazole derivatives, one compound demonstrated an IC50 value of 0.32 µM against the A549 lung cancer cell line. This suggests that structural modifications can significantly enhance anticancer potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | A549 | 0.32 |

| Oxadiazole Derivative 2 | PC3 | 0.25 |

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of sulfonamide-containing compounds found that they inhibited COX-2 expression in vitro by up to 70% at concentrations of 10 µM . This highlights the potential therapeutic application of such compounds in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolic pathways primarily involving hepatic enzymes . Toxicity studies indicate that while some derivatives show promising therapeutic indices, further evaluation is necessary to ensure safety profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds related to oxadiazoles. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines. A study on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines indicated that certain analogs exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

| Compound D | HCT-116 | 56.53 |

Inhibition of Enzymatic Activity

The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This inhibition can be leveraged for developing treatments for conditions such as glaucoma and edema .

Microbial Inhibition Studies

Compounds with similar structural motifs have been tested for their antimicrobial properties. A series of chloro-substituted benzamides demonstrated activity against mycobacterial and bacterial strains comparable to standard antibiotics like isoniazid and ciprofloxacin . This suggests that the target compound may also exhibit similar antimicrobial efficacy.

Table 2: Antimicrobial Activity Comparison

| Compound | Activity Against | Standard Comparison |

|---|---|---|

| Compound E | Mycobacterium | Isoniazid |

| Compound F | Staphylococcus | Ciprofloxacin |

Case Studies

- Case Study on Anticancer Effects : In a controlled study involving various oxadiazole derivatives, it was found that compounds similar to the target compound showed promising results in inhibiting tumor growth in vivo models. The study highlighted the importance of substituent variations on the aromatic rings in enhancing biological activity .

- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The results indicated that specific structural modifications could lead to increased potency against this enzyme, paving the way for new therapeutic applications in treating metabolic disorders .

Comparison with Similar Compounds

Structural Comparison

The target compound shares core features with several synthesized analogs and sulfonamide derivatives:

Key Observations :

- The target compound distinguishes itself with a 2,5-dichlorophenyl-oxadiazole core, whereas analogs like 7e and 7m feature piperidinyl-oxadiazole and alkyl-substituted phenyl groups .

- Replacement of oxadiazole with thiadiazole () alters electronic properties and binding affinity due to sulfur’s polarizability .

- Taranabant () shares the propanamide backbone but incorporates trifluoromethyl and cyanophenyl groups for cannabinoid receptor targeting .

Physicochemical Properties

Melting points, solubility, and spectroscopic data vary significantly with structural modifications:

Key Observations :

- Melting Points : Bulkier substituents (e.g., piperidinyl in 7e ) correlate with higher melting points compared to alkyl-substituted analogs like 7m .

- IR/NMR : All compounds show characteristic sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1675 cm⁻¹) peaks, but shifts in aromatic protons reflect substituent electronic effects .

Key Observations :

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves sequential functionalization of the oxadiazole core. Key steps include:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with reagents like H₂SO₄ or POCl₃ .

Sulfonylation : Reaction of the oxadiazole amine with 4-chlorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .

Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the propanamide moiety.

- Optimization : Monitor reaction progress via TLC or HPLC . Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Answer :

- ¹H/¹³C NMR : Identify protons near electronegative groups (e.g., sulfonyl and oxadiazole). The oxadiazole C2 proton typically appears as a singlet at δ 8.5–9.0 ppm .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

- Mass Spectrometry (EI-MS or ESI-MS) : Look for molecular ion peaks matching the molecular formula (C₁₈H₁₂Cl₃N₃O₃S, expected [M+H]⁺ ~464.0 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Answer :

- Structural analogs : Synthesize derivatives with variations in:

- Sulfonyl group : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects .

- Oxadiazole substituents : Test dichlorophenyl vs. trifluoromethylphenyl for steric/electronic impacts .

- Biological assays : Use enzyme inhibition (e.g., urease) or cell-based assays (e.g., cytotoxicity on cancer lines) .

- Data analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to quantify SAR trends .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like urease or COX-2. Focus on hydrogen bonding with oxadiazole and sulfonyl groups .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .

- QM/MM : Calculate binding energies for key residues (e.g., catalytic histidine in urease) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Answer :

- Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) . Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .

- Biological variability : Validate assays with positive controls (e.g., thiourea for urease inhibition) and normalize data to cell viability metrics (e.g., MTT assay) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.